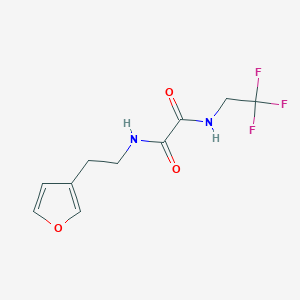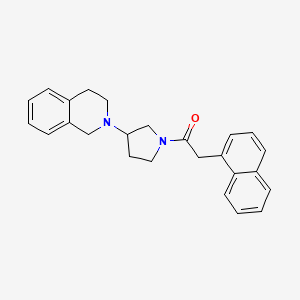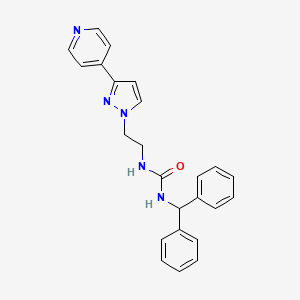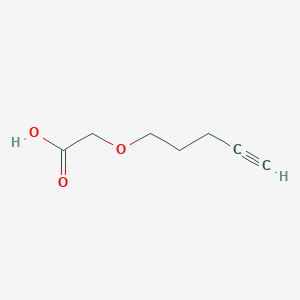
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as FEFO, is a novel compound that has gained significant attention in the field of scientific research due to its unique properties. FEFO belongs to the class of oxalamide compounds, which have been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial infections. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is responsible for the production of pro-inflammatory prostaglandins. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide also inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. In cancer cells, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In microbial infections, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide disrupts the bacterial cell membrane and inhibits the activity of bacterial enzymes, leading to bacterial death.
Biochemical and Physiological Effects:
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield and purity. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been extensively studied for its biological activities, making it a feasible compound for scientific research. However, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. Additionally, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has not been tested extensively in human clinical trials, and its safety and efficacy in humans remain to be determined.
Direcciones Futuras
There are several future directions for research on N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. First, further studies are needed to elucidate its molecular targets and mechanism of action. Second, the safety and efficacy of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in human clinical trials need to be determined. Third, the potential of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, needs to be explored. Fourth, the development of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs with improved properties, such as increased potency and selectivity, could lead to the discovery of novel therapeutic agents. Overall, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a promising compound that has the potential to contribute to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves a multi-step process that includes the reaction of furfurylamine with 2,2,2-trifluoroethyl isocyanate to form N-(2-furan-3-yl)ethyl-N'-(2,2,2-trifluoroethyl)urea. This intermediate is then reacted with oxalic acid to form N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been optimized for high yield and purity, making it a feasible compound for scientific research.
Aplicaciones Científicas De Investigación
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBJJXHNPHFZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)

![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)

![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)


![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)